1-Cyanoethylazanium;chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyanoethylazanium;chloride is a chemical compound that features a cyano group (-CN) and an ammonium group (-NH3+)
Preparation Methods
The synthesis of 1-Cyanoethylazanium;chloride typically involves the reaction of cyanoacetic acid with ethylamine, followed by the addition of hydrochloric acid to form the chloride salt. The reaction conditions often include:
Temperature: Room temperature to slightly elevated temperatures.
Solvent: Water or an organic solvent like ethanol.
Catalyst: None required for this straightforward synthesis.
Industrial production methods may involve similar steps but on a larger scale, with considerations for purity and yield optimization.
Chemical Reactions Analysis
1-Cyanoethylazanium;chloride undergoes various chemical reactions, including:
Substitution Reactions: The cyano group can be substituted by nucleophiles under basic conditions.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Hydrolysis: The cyano group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.
Common reagents and conditions used in these reactions include:
Nucleophiles: Sodium hydroxide, potassium hydroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Hydrolysis Conditions: Acidic (hydrochloric acid) or basic (sodium hydroxide) environments.
Major products formed from these reactions include substituted amines, primary amines, and carboxylic acids.
Scientific Research Applications
1-Cyanoethylazanium;chloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Medicine: Investigated for its role in drug synthesis and as a precursor for pharmaceuticals.
Industry: Utilized in the production of polymers and other materials.
Mechanism of Action
The mechanism of action of 1-Cyanoethylazanium;chloride involves its ability to participate in nucleophilic substitution and reduction reactions. The cyano group acts as an electrophile, making it susceptible to attack by nucleophiles. The ammonium group can stabilize the compound in various reaction conditions.
Comparison with Similar Compounds
Similar compounds to 1-Cyanoethylazanium;chloride include:
Cyanoacetic acid: Similar in structure but lacks the ammonium group.
Ethylamine: Contains the amine group but lacks the cyano group.
Acrylonitrile: Contains a cyano group but differs in its overall structure.
This compound is unique due to the presence of both the cyano and ammonium groups, which allows it to participate in a wider range of chemical reactions compared to its analogs.
Properties
IUPAC Name |
1-cyanoethylazanium;chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N2.ClH/c1-3(5)2-4;/h3H,5H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJGQCCPNVRCAQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)[NH3+].[Cl-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
106.55 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.